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Compound of Interest

Compound Name: DL-Leucine-2-13C

CAS No.: 65792-32-7

Cat. No.: B1625629 Get Quote

Executive Summary & Strategic Rationale
In the structural characterization of high-molecular-weight proteins (>25 kDa) or intrinsically

disordered proteins (IDPs), spectral crowding often renders uniform

C/

N labeling insufficient. The use of DL-Leucine-2-13C (Leucine labeled specifically at the

-carbon) represents a high-precision "sparse labeling" strategy.

Why DL-Leucine-2-13C?

Spectral Simplification: By labeling only Leucine residues (approx. 9% of proteome), we

dramatically reduce spectral complexity, creating distinct "anchor points" for assignment.

Backbone Conformation Probes: The 2-

C (

) site is the critical node for backbone connectivity (

).

Solid-State NMR (ssNMR) Utility: In ssNMR, uniform labeling leads to "dipolar truncation,"

where strong one-bond C-C couplings mask longer-range interactions. 2-
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C labeling eliminates the strong

dipolar coupling, allowing for precise measurement of Chemical Shift Anisotropy (CSA)
tensors to determine backbone torsion angles (

).

Cost Efficiency: DL-racemates are significantly more affordable than pure L-isomers. While

E. coli selectively utilizes the L-isomer, the D-isomer is generally inert in the media, making

this a cost-effective route for large-scale screening.

Biological Protocol: Selective Incorporation in E.
coli
Challenge:E. coli biosynthetic pathways can scramble isotopic labels. Leucine can be

converted into other branched-chain amino acids (Valine, Isoleucine) via transamination if not

controlled. Solution: Use of auxotrophic strains or "scrambling suppression" supplements.[1][2]

Materials
Isotope: DL-Leucine-2-13C (99%

C).

Host Strain:E. coli BL21(DE3) (Standard) or DL39 (Auxotrophic for Leu/Val/Ile -

Recommended for zero scrambling).

Base Media: M9 Minimal Media (Isotope-free glucose,

NH

Cl).

Step-by-Step Protocol
Step 1: Pre-Culture & Adaptation

Inoculate a single colony into 5 mL LB media. Grow for 6 hours at 37°C.
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Pellet cells (3000 x g, 10 min) and wash 2x with M9 salt solution to remove rich media

traces.

Resuspend in 50 mL M9 Minimal Media containing unlabeled L-Leucine (50 mg/L) to adapt

cells to minimal conditions. Grow overnight.

Step 2: Production Culture Setup (1 Liter)
Prepare 1L of M9 Minimal Media containing:

NH

Cl (1 g/L) – Essential for HNCA correlation.

Unlabeled Glucose (4 g/L).

Scrambling Suppression Mix: L-Valine (100 mg/L), L-Isoleucine (100 mg/L). Adding these

prevents the cell from breaking down the labeled Leucine to synthesize Val/Ile.

Inoculate with overnight culture to OD

.

Incubate at 37°C until OD

reaches 0.6–0.8.

Step 3: Induction and Labeling (The "Shift" Method)
This step maximizes incorporation and minimizes cost.

30 minutes prior to induction, add DL-Leucine-2-13C.

Calculation: Target concentration is 100 mg/L of L-isomer. Since you are using a DL-

racemate, add 200 mg/L of DL-Leucine-2-13C.

Note on D-Isomer: The D-Leucine will remain in the supernatant. It typically does not

inhibit growth in BL21 strains at this concentration.

Induce expression with IPTG (0.5 – 1.0 mM).
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Reduce temperature to 20-25°C and express for 12-16 hours.

Harvest cells via centrifugation.

NMR Spectroscopy: Acquisition & Assignment
Strategies
Experimental Logic: The Selective HNCA
In a standard uniformly labeled protein, the HNCA experiment correlates the amide proton (

) and nitrogen (

) with the intra-residue alpha-carbon (

) and the preceding alpha-carbon (

).

In a Leucine-2-13C + U-15N Sample:

Magnetization Transfer:

.

Visible Correlations:

Leu Residue (

): You will see a strong peak at

.

Residue following Leu (

): You will see a weaker inter-residue peak at

.

Crucial Note: You will NOT see the
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peak for a Leucine residue unless the preceding residue is also a Leucine.

Acquisition Parameters (600 - 900 MHz Spectrometer)
Parameter Setting Rationale

Pulse Sequence 3D HNCA (Gradient Selected)
Standard triple resonance

backbone correlation.

Carrier (

)
54-56 ppm

Centered on Leucine

region.

Spectral Width (

)
25-30 ppm

Reduced width (only covering

) increases resolution.

Coupling (

)
11 Hz (Intra) / 7 Hz (Inter)

Optimize transfer delays (

ms) for average

.

Scans 16 - 32

Higher scans needed if

expression yield is low;

sensitivity is generally high due

to methyl relaxation properties

of Leu.

Data Analysis Workflow
Anchor Identification: Overlay the Selective HNCA with a standard U-

N HSQC.

Leu Identification: Peaks appearing in the Selective HNCA are immediately typed as

Leucines (intra-residue) or residues immediately following a Leucine (inter-residue).

Sequential Connection:

Identify a peak pair sharing the same

frequency.
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If Peak A has a

shift matching Peak B's inter-residue correlation, and Peak A is a Leucine, you have
established the

connectivity.

Visualization of Workflows
Figure 1: Biosynthetic Logic & Scrambling Prevention
This diagram illustrates why adding Val/Ile is critical when using Leucine-2-13C.
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Caption: Metabolic pathway showing the direct incorporation of L-Leucine and the necessity of

Val/Ile supplements to block reverse-transamination and scrambling of the

C label.

Figure 2: Magnetization Transfer in Selective HNCA
Visualizing the connectivity logic for a Leu-X pair.
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Caption: Magnetization transfer pathway. The

-labeled C

of Leucine is detected via its own amide nitrogen and the nitrogen of the subsequent residue (

).

Troubleshooting & Validation
Self-Validating the Protocol

Scrambling Check: Acquire a 1D

C-edited proton spectrum. If scrambling occurred, you will see methyl signals for Valine (

ppm) and Isoleucine. If the protocol worked, only Leucine
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-methyls (and

protons) should be visible.

Stereoselectivity: Ensure the E. coli strain is healthy. If OD growth stalls upon adding DL-

Leucine, the D-isomer might be toxic to that specific strain. Switch to L-Leucine-2-13C or use

a larger inoculum.

Common Issues
Issue Cause Solution

Weak Signals
Incomplete incorporation of

label.

Increase DL-Leu concentration

to 300 mg/L; ensure M9 media

has no other carbon sources

competing (except Glucose).

Extra Peaks Scrambling to Val/Ile.
Increase concentration of

unlabeled Val/Ile supplements.

Missing Inter-residue Peaks relaxation too fast.

Use Deuterated Glucose (D-

Glucose) + D

O media to deuterate the

and extend relaxation times

(TROSY-HNCA).
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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